2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a thiazepane ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the thiophene group. Common reagents used in these reactions include ethyl bromide, thiophene-2-carboxylic acid, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene and thiazepane moieties may play a role in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Uniqueness
Compared to similar compounds, 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to its specific combination of the thiazepane ring and thiophene group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-2-16-10-13(15)14-6-5-12(18-9-7-14)11-4-3-8-17-11/h3-4,8,12H,2,5-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVASAUULKYVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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